5-Phenylvaleric acid

Vue d'ensemble

Description

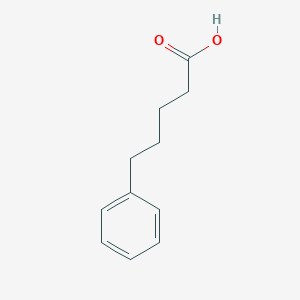

5-Phenylvaleric acid (C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a medium-chain fatty acid characterized by a phenyl group substituted at the fifth carbon of a valeric acid backbone . It is also known as δ-phenylvaleric acid or benzenepentanoic acid and is structurally classified as an aromatic carboxylic acid. It is a metabolite of procyanidin A2 in the gut microbiota and serves as a precursor in the microbial synthesis of trans-cinnamic acid . Industrially, it is utilized in the production of polyhydroxyalkanoates (PHAs) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 5-phénylvalérique peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de l'acide phénylacétique avec la butyrolactone en présence d'une base forte, suivie d'une hydrolyse acide pour obtenir l'acide 5-phénylvalérique .

Méthodes de production industrielle : Dans les milieux industriels, l'acide 5-phénylvalérique est généralement produit par hydrogénation catalytique de dérivés de l'acide phénylvalérique. Ce procédé implique l'utilisation de catalyseurs métalliques tels que le palladium ou le platine sous des conditions de haute pression et de température .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 5-phénylvalérique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'acide phénylvalérique.

Réduction : Les réactions de réduction peuvent le convertir en alcools correspondants.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle phényle.

Réactifs et conditions communs :

Oxydation : Acétate de plomb tétravalent en solution benzénique sous atmosphère d'azote.

Réduction : Gaz hydrogène en présence de catalyseurs de palladium ou de platine.

Substitution : Agents halogénants tels que le brome ou le chlore.

Principaux produits formés :

Oxydation : Dérivés de la tétrahydronaphtalène.

Réduction : Phénylvalérolactone.

Substitution : Acides phénylvalériques halogénés.

4. Applications de la recherche scientifique

L'acide 5-phénylvalérique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Il sert de composé modèle dans l'étude des voies métaboliques.

Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles.

Industrie : Il est utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 5-phénylvalérique implique son interaction avec des cibles moléculaires spécifiques. Il agit principalement sur l'aromatique-amino-acide aminotransférase, influençant diverses voies métaboliques . Cette interaction peut entraîner des modifications des niveaux de certains métabolites, exerçant ainsi ses effets .

Composés similaires :

- Acide phénylacétique

- Acide phénylbutyrique

- Acide phénylpropionique

Comparaison : L'acide 5-phénylvalérique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Contrairement à l'acide phénylacétique et à l'acide phénylbutyrique, l'acide 5-phénylvalérique possède une chaîne aliphatique plus longue, ce qui affecte sa réactivité et son interaction avec les cibles biologiques .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of 5-phenylvaleric acid. For instance, it has been shown to attenuate α-synuclein aggregation and endoplasmic reticulum stress in animal models of Parkinson's disease. This suggests its potential use as a therapeutic agent in neurodegenerative disorders .

Metabolite of Dietary Flavonoids

This compound is recognized as a significant metabolite derived from flavan-3-ols, which are abundant in various dietary sources. Its bioavailability and pharmacokinetics have been studied to understand its role in mediating the health benefits associated with flavonoid consumption . This positions PVA as a key compound in nutritional research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. It has been found to be more effective than some commonly used antibiotics at lower concentrations, suggesting its potential application in food preservation and cosmetic formulations .

Biodegradation Studies

This compound has been utilized as a model compound to study the biodegradation processes of polyhydroxyalkanoates (PHAs) by various microbial species. Its degradation pathways are crucial for understanding the environmental impact of synthetic polymers and developing biodegradable alternatives .

Role in Gut Microbiota Research

As a gut microbial metabolite, this compound plays a role in the metabolic processes that occur within the human digestive system. Studies have shown that it may influence fatty acid oxidation in skeletal muscle cells, which could have implications for metabolic health .

Polymer Synthesis

In material science, this compound is explored for its potential use in synthesizing new polymers. Its incorporation into polymer matrices can enhance properties such as biodegradability and mechanical strength, making it suitable for various applications including packaging materials .

Development of Biocompatible Materials

The compound's properties are being investigated for developing biocompatible materials suitable for medical applications, such as tissue engineering scaffolds. The ability to modify PHAs with this compound could lead to advancements in regenerative medicine .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Phenylvaleric acid involves its interaction with specific molecular targets. It primarily acts on aromatic-amino-acid aminotransferase, influencing various metabolic pathways . This interaction can lead to changes in the levels of certain metabolites, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

Chemical Structure and Physical Properties

5-Phenylvaleric acid differs from other phenyl-substituted fatty acids in chain length and phenyl group position. Key structural analogs include:

Key Observations :

- Chain Length : Longer chains (e.g., 5- or 6-carbon) enhance catalytic efficiency as substrates for enzymes like acyl acid amido synthetases .

- Phenyl Position : Terminal phenyl groups (as in this compound) influence metabolic pathways and polymer incorporation .

Metabolic and Microbial Utilization

- Odd vs. Even Carbon Chains: Pseudomonas putida preferentially metabolizes phenyl derivatives with even-numbered carbon chains (e.g., 4-phenylbutyric acid, 6-phenylhexanoic acid) via the phenylacetic acid transport system (PATS).

- Co-Oxidation Pathways : In microbial cultures, this compound is a precursor to trans-cinnamic acid but accumulates in shorter-duration fermentations, suggesting stability as an intermediate .

Catalytic Efficiency and Substrate Activity

- Enzyme Substrate Preference : this compound outperforms shorter analogs (e.g., 4-phenylbutyric acid) in catalytic efficiency for enzymes requiring extended aliphatic chains. For example, it is a superior substrate for acyl acid amido synthetases due to its longer carboxylate-to-phenyl distance .

Role in Polymer Production

- PHA Biosynthesis: When used as a co-substrate with octanoic acid, this compound is incorporated into PHAs by Pseudomonas oleovorans, forming copolymers with 3-hydroxy-5-phenylvalerate (HPV) units. These PHAs exhibit intermediate glass transition temperatures (Tg) between pure PHO (3-hydroxyoctanoate) and PHPV (3-hydroxy-5-phenylvalerate) .

- Comparison with Other Substrates : Substrates like undecylenic acid produce PHAs with unsaturated units, while this compound introduces aromatic side chains, enhancing material rigidity .

Analytical Considerations

- Recovery in Metabolomic Studies : this compound demonstrates acceptable recovery rates (~70–80%) in UPLC-MS/MS analyses, comparable to other procyanidin metabolites like hippuric acid .

Activité Biologique

5-Phenylvaleric acid (5-PVA) is a compound that has garnered attention for its diverse biological activities. This article explores the various mechanisms through which 5-PVA exerts its effects, including its role in metabolic processes, neuroprotection, and potential therapeutic applications. The information presented here is based on a review of recent studies and findings from diverse sources.

Chemical Structure and Properties

This compound is an aromatic fatty acid with the chemical formula C11H14O2. Its structure features a phenyl group attached to a valeric acid backbone, which contributes to its biological activity. The compound is often studied in the context of its metabolites derived from dietary flavonoids, which are known for their health benefits.

1. Metabolic Effects

Recent studies have shown that 5-PVA can enhance glucose metabolism and insulin secretion. In a study comparing various flavonoid metabolites, 5-PVA was found to stimulate glucose uptake in skeletal muscle cells and enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Notably, it did so without significantly increasing mitochondrial respiration, indicating a unique mechanism of action compared to its parent flavonoids .

Table 1: Effects of this compound on Glucose Metabolism

| Concentration (μM) | Effect on Glucose Uptake | Effect on GSIS |

|---|---|---|

| 10 | Moderate | Enhanced |

| 25 | Significant | Enhanced |

2. Neuroprotective Properties

5-PVA has demonstrated protective effects against neurodegenerative conditions. In a model of Parkinson's disease induced by rotenone, 5-PVA attenuated α-synuclein aggregation and reduced endoplasmic reticulum (ER) stress in rat models. This suggests that 5-PVA may play a role in mitigating the cellular stress associated with neurodegeneration .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | 5-PVA Treatment |

|---|---|---|

| α-Synuclein Aggregation | High | Reduced |

| ER Stress Markers | Elevated | Normalized |

3. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in various cell lines. This activity is mediated through the suppression of NF-κB signaling pathways, suggesting that 5-PVA could be beneficial in inflammatory diseases .

Table 3: Anti-inflammatory Effects of this compound

| Cytokine | Control Level | Level with 5-PVA |

|---|---|---|

| IL-6 | High | Low |

| IL-8 | High | Low |

The mechanisms underlying the biological activities of 5-PVA are multifaceted:

- Glucose Metabolism : Enhances glucose uptake and insulin secretion via distinct pathways that do not rely on mitochondrial respiration.

- Neuroprotection : Reduces oxidative stress and ER stress, potentially through modulation of chaperone proteins and inhibition of apoptotic pathways.

- Anti-inflammatory Effects : Suppresses key inflammatory mediators by inhibiting NF-κB signaling.

Case Study: Parkinson’s Disease Model

In a study involving rotenone-induced Parkinson’s disease rats, treatment with 5-PVA resulted in significant improvements in motor function and reductions in neurotoxic markers associated with disease progression. The findings suggest that 5-PVA could be developed as a therapeutic agent for neurodegenerative diseases .

Case Study: Diabetes Management

Another investigation into the metabolic effects of 5-PVA highlighted its potential role in managing diabetes by improving insulin sensitivity and glucose homeostasis. This was particularly noted in studies involving high-fat diet-induced insulin resistance models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-phenylvaleric acid, and how can purity be validated?

- Methodology : Commercial synthesis often involves carboxylation or Friedel-Crafts alkylation of phenyl precursors. For example, this compound (C₁₁H₁₄O₂) can be synthesized via oxalyl chloride-mediated activation of valeric acid derivatives under anhydrous conditions . Purity validation typically employs gas chromatography–mass spectrometry (GC–MS) or nuclear magnetic resonance (NMR), with isotopic mass confirmation (e.g., single-isotope mass 178.099380 Da) .

Q. How is this compound detected and quantified in biological fluids?

- Methodology : Use GC–MS with derivatization (e.g., silylation) for enhanced volatility. Cerebrospinal fluid (CSF) analysis requires small sample volumes (25–50 µL) due to limited availability in animal models . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) improve accuracy.

Q. What is the biological significance of this compound in host defense mechanisms?

- Methodology : In vitro assays using porcine epithelial cells show that this compound induces host defense peptides (HDPs) like pBD2 and pEP2C. However, its potency is lower than valeric acid, suggesting structural modifications (e.g., phenyl group addition) may reduce efficacy . Dose-response studies (0–100 µM) and RT-qPCR are used to quantify gene expression.

Q. How does this compound compare to other short-chain fatty acids (SCFAs) in metabolic profiling?

- Methodology : Comparative metabolomics using GC–MS reveals distinct fragmentation patterns (e.g., m/z 167.08 for this compound vs. m/z 116.05 for valeric acid). Its detection in human fecal samples indicates gut microbiota-derived production .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?

- Methodology : Contradictions may arise from assay conditions (e.g., cell type, incubation time) or structural analogs. For example, phenyl group addition suppresses pEP2C expression but enhances pBD2 in porcine models . Meta-analyses should standardize variables (e.g., pH, concentration) and validate findings via orthogonal assays (e.g., ELISA, Western blot).

Q. What experimental designs optimize this compound’s stability in aqueous solutions?

- Methodology : Stability testing under varying pH (2–9) and temperature (4–37°C) using high-performance liquid chromatography (HPLC). Formulation with PEG300 and Tween 80 (e.g., 5% DMSO + 30% PEG300) enhances solubility for in vivo studies .

Q. How can computational modeling predict this compound’s interactions with metabolic enzymes?

- Methodology : Molecular docking (e.g., AutoDock Vina) against enzymes like acyl-CoA synthetases. Validate predictions with enzymatic assays measuring ATP consumption or coenzyme A (CoA) adduct formation.

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

- Methodology : Implement quality control (QC) protocols:

- Synthetic QC : Monitor reaction completion via thin-layer chromatography (TLC) and intermediate characterization (e.g., IR νmax 1676 cm⁻¹ for carbonyl groups) .

- Post-synthesis QC : Use differential scanning calorimetry (DSC) to confirm melting point consistency (reported range: 45–48°C) .

Q. How does this compound influence gut-brain axis signaling in neurodegenerative models?

- Methodology : Administer this compound (10 mg/kg) to transgenic mice and measure CSF levels via GC–MS. Correlate with behavioral tests (e.g., Morris water maze) and neuroinflammatory markers (e.g., TNF-α, IL-6) .

Q. Key Research Challenges

- Structural-Activity Relationships : The phenyl group’s mixed effects on bioactivity require systematic SAR studies .

- Analytical Sensitivity : Low-abundance detection in biological matrices demands high-resolution MS/MS .

- Ethical Compliance : Adhere to animal welfare standards (e.g., OECD guidelines) for in vivo studies .

Propriétés

IUPAC Name |

5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDDXPKOZIZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177229 | |

| Record name | 5-Phenylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.61 mg/mL at 25 °C | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2270-20-4 | |

| Record name | Benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-phenylpentanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Phenylvaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYLVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYJ5U8LCQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.